molecular formula C18H18ClNO2 B6382311 3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261922-38-6

3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%

Cat. No. B6382311
CAS RN: 1261922-38-6
M. Wt: 315.8 g/mol
InChI Key: YRUYDNDCDYMBBN-UHFFFAOYSA-N
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Description

3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% (hereafter referred to as 3C5PPCP) is an organic compound with a variety of uses in scientific research. It is a white, crystalline solid with a melting point of 155-157°C and a boiling point of 255°C. Its chemical formula is C13H15ClNO2 and its molecular weight is 246.7 g/mol. It is insoluble in water and soluble in ethanol, methanol, and acetic acid. 3C5PPCP is a widely used reagent in organic synthesis and can be used in a variety of laboratory experiments.

Scientific Research Applications

3C5PPCP has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocycles, and as a building block in the synthesis of a variety of organic compounds. It is also used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs. Additionally, it is used in the synthesis of dyes and pigments, as well as in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action of 3C5PPCP is not fully understood. However, it is believed to act as a Lewis acid, meaning it can accept electrons from other molecules. This allows it to catalyze a variety of organic reactions, such as the synthesis of heterocycles and the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3C5PPCP are not well understood. However, it is believed to have a variety of effects on enzymes, proteins, and other biomolecules. It is also believed to have an effect on the metabolism of certain drugs, as well as the absorption and distribution of certain drugs in the body.

Advantages and Limitations for Lab Experiments

3C5PPCP has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is a versatile reagent that can be used in a variety of organic synthesis reactions. However, it also has some limitations. It has a low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, it can be toxic if inhaled or ingested, so it should be handled with care in the laboratory.

Future Directions

There are a number of potential future directions for research on 3C5PPCP. These include further research into its mechanism of action, its effects on enzymes and proteins, and its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research into its solubility and toxicity could help to improve its safety for use in laboratory experiments. Finally, research into its potential effects on the metabolism and absorption of drugs could help to improve the efficacy of certain drugs.

Synthesis Methods

3C5PPCP can be synthesized via a two-step process using piperidine and chloroacetophenone as the starting materials. In the first step, piperidine is reacted with chloroacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces an intermediate compound, 2-chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol. In the second step, this intermediate is reacted with hydrochloric acid to produce 3C5PPCP.

properties

IUPAC Name

[4-(3-chloro-5-hydroxyphenyl)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-16-10-15(11-17(21)12-16)13-4-6-14(7-5-13)18(22)20-8-2-1-3-9-20/h4-7,10-12,21H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUYDNDCDYMBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686202
Record name (3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol

CAS RN

1261922-38-6
Record name (3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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